D-Ribose-1,5-13C2
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Overview
Description
D-Ribose-1,5-13C2 is a stable isotope-labeled compound derived from D-ribose. It contains two ^13C isotopes at positions 1 and 5 of the ribose ring. D-Ribose is a naturally occurring sugar molecule found in RNA (ribonucleic acid) and plays a crucial role in cellular energy metabolism.
Preparation Methods
a. Synthetic Routes
D-Ribose-1,5-13C2 can be synthesized through several methods:
Fermentation: Microorganisms can produce D-ribose via fermentation of glucose in a culture medium without adding calcium carbonate .
Chemical Synthesis: Isotope-labeled ribose can be chemically synthesized by incorporating ^13C-labeled precursors during the ribose synthesis process.
b. Industrial Production
Industrial-scale production of this compound involves optimizing the fermentation process or chemical synthesis to achieve high yields and purity.
Chemical Reactions Analysis
D-Ribose-1,5-13C2 participates in various chemical reactions:
Glycosylation: D-Ribose is involved in protein glycosylation, a post-translational modification critical for protein function.
Redox Reactions: Ribose can undergo oxidation and reduction reactions.
Substitution Reactions: Ribose can react with other molecules, leading to substitution products.
Common reagents and conditions depend on the specific reaction type and desired product. For example, ribose can be oxidized using mild oxidants like periodate to form aldehyde derivatives.
Scientific Research Applications
D-Ribose-1,5-13C2 finds applications in various fields:
Metabolism Studies: Researchers use labeled ribose to study energy metabolism pathways, including ATP synthesis.
NMR Spectroscopy: Isotope-labeled ribose is valuable for nuclear magnetic resonance (NMR) studies.
Drug Development: Understanding ribose metabolism aids drug design targeting energy-related diseases.
Mechanism of Action
D-Ribose is a key component of ATP (adenosine triphosphate), the cell’s energy currency. By incorporating ^13C isotopes, D-Ribose-1,5-13C2 allows researchers to trace ATP turnover and energy flux in biological systems.
Comparison with Similar Compounds
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1 |
InChI Key |
PYMYPHUHKUWMLA-JDOWDCJQSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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